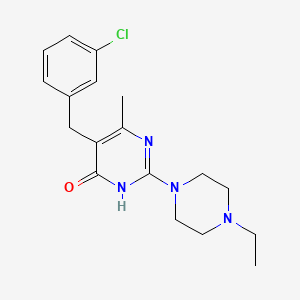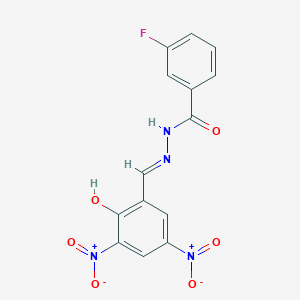
5-(3-chlorobenzyl)-2-(4-ethyl-1-piperazinyl)-6-methyl-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-chlorobenzyl)-2-(4-ethyl-1-piperazinyl)-6-methyl-4(3H)-pyrimidinone is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. This compound is also known as TAK-915 and is a selective antagonist of the orexin 2 receptor. Orexin receptors are involved in the regulation of sleep and wakefulness, and the modulation of these receptors has been shown to have therapeutic potential for the treatment of sleep disorders and other neurological conditions.
作用機序
TAK-915 works by selectively blocking the orexin 2 receptor, which is involved in the regulation of sleep and wakefulness. By blocking this receptor, TAK-915 can modulate the activity of the orexin system and promote sleep.
Biochemical and Physiological Effects:
In addition to its effects on sleep and wakefulness, TAK-915 has been shown to have other biochemical and physiological effects. For example, one study found that TAK-915 was able to reduce anxiety-like behavior in rats, suggesting potential applications for the treatment of anxiety disorders.
実験室実験の利点と制限
TAK-915 has several advantages for use in lab experiments, including its high selectivity for the orexin 2 receptor and its ability to modulate the orexin system. However, there are also limitations to its use, including the need for careful dosing and potential interactions with other compounds.
将来の方向性
There are several potential future directions for research on TAK-915. One area of interest is the development of new compounds that can selectively target the orexin system for the treatment of sleep disorders and other neurological conditions. Another area of interest is the exploration of TAK-915's potential applications for the treatment of anxiety disorders and other psychiatric conditions.
In conclusion, TAK-915 is a promising compound with potential therapeutic applications in the areas of sleep disorders and neurological conditions. Further research is needed to fully understand its mechanism of action and potential applications, but the current evidence suggests that it may be a valuable tool for the development of new treatments for these conditions.
合成法
The synthesis of TAK-915 involves several steps, including the reaction of 3-chlorobenzylamine with 4-ethylpiperazine to form the intermediate compound, which is then reacted with 6-methyl-4(3H)-pyrimidinone to yield the final product. This synthesis method has been optimized to ensure high yield and purity of the final product.
科学的研究の応用
TAK-915 has been the subject of numerous scientific studies focused on understanding its mechanism of action and potential therapeutic applications. One study found that TAK-915 was effective in improving sleep quality and reducing wakefulness in rats, suggesting potential applications for the treatment of sleep disorders in humans.
特性
IUPAC Name |
5-[(3-chlorophenyl)methyl]-2-(4-ethylpiperazin-1-yl)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O/c1-3-22-7-9-23(10-8-22)18-20-13(2)16(17(24)21-18)12-14-5-4-6-15(19)11-14/h4-6,11H,3,7-10,12H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMGEJYBDQQDPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=O)N2)CC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-4-quinolinol](/img/structure/B6003285.png)
![ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-(3-phenyl-2-propen-1-ylidene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6003294.png)
![2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B6003300.png)
![2-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6003302.png)
![2-{4-[3-(2-hydroxyethoxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6003318.png)
![3-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6003320.png)
![ethyl 5-hydroxy-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B6003326.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B6003333.png)
![7-{[3-(3,4-dimethoxyphenyl)-3-oxopropyl]amino}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6003334.png)

![N-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-chlorophenyl)urea](/img/structure/B6003339.png)
![{2-[(3-bromo-4,5-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6003343.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6003368.png)